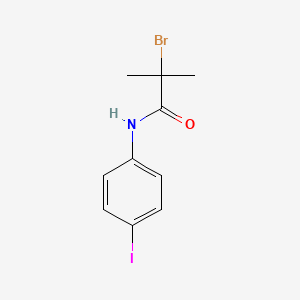

2-bromo-N-(4-iodophenyl)-2-methylpropanamide

描述

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic nomenclature of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide follows established International Union of Pure and Applied Chemistry conventions for substituted carboxamides. The primary structural framework consists of a propanamide backbone with a tertiary carbon center bearing both a bromine substituent and a methyl group at the 2-position. The nitrogen atom of the amide functionality is substituted with a 4-iodophenyl group, creating an N-aryl propanamide derivative. The complete International Union of Pure and Applied Chemistry name systematically identifies each substitution pattern, beginning with the halogen-substituted carbon center and progressing through the amide linkage to the aromatic ring system.

The molecular structure presents several stereochemical considerations that influence both nomenclature and physical properties. The tertiary carbon center at the 2-position creates a chiral environment, though the compound lacks traditional chiral centers due to the symmetric nature of the substituents. The Simplified Molecular Input Line Entry System representation CC(C)(Br)C(NC1=CC=C(I)C=C1)=O clearly delineates the connectivity pattern and substitution sequence. The presence of two different halogen atoms within the same molecule creates distinctive electronic and steric environments that differentiate this compound from simpler halogenated derivatives.

Conformational analysis reveals that the aromatic ring system can adopt various orientational relationships with respect to the amide plane. The 4-iodophenyl substituent on the nitrogen atom introduces significant steric bulk that influences the preferred conformational states. The iodine atom, being the largest halogen, creates substantial van der Waals interactions that may restrict rotational freedom around the carbon-nitrogen bond. These conformational preferences directly impact the compound's physical properties and potential intermolecular interactions in both solution and solid-state environments.

The systematic approach to naming this compound also requires consideration of alternative substitution patterns that could yield isomeric structures. Positional isomers involving different halogen placement on the aromatic ring would result in compounds such as 2-bromo-N-(2-iodophenyl)-2-methylpropanamide or 2-bromo-N-(3-iodophenyl)-2-methylpropanamide. Each isomeric form would exhibit distinct electronic properties due to the varying electronic effects of halogen substituents in different aromatic positions. The para-substitution pattern in the target compound creates a linear arrangement of electron-withdrawing effects that influences both the aromatic system's reactivity and the amide group's basicity.

属性

IUPAC Name |

2-bromo-N-(4-iodophenyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrINO/c1-10(2,11)9(14)13-8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTRPYBCLCIKSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=CC=C(C=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide typically involves the reaction of 4-iodoaniline with 2-bromo-2-methylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

化学反应分析

Types of Reactions

2-Bromo-N-(4-iodophenyl)-2-methylpropanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling would produce a biaryl compound.

科学研究应用

Chemical Properties and Structure

The compound features a bromine atom, an iodine atom, and a propanamide group, which contributes to its unique chemical reactivity. Its molecular formula is CHBrINO, and it has a molecular weight of approximately 324.0 g/mol. The presence of halogen atoms enhances the compound's potential for biological activity due to their influence on molecular interactions.

Scientific Research Applications

1. Medicinal Chemistry:

- Anticancer Activity: Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, derivatives of bromo-iodo compounds have shown efficacy against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Properties: Studies have demonstrated that halogenated amides possess antimicrobial activity. The specific structure of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide may enhance its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

2. Organic Synthesis:

- Building Block for Complex Molecules: This compound can serve as a versatile intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions.

- Synthesis of Pharmaceuticals: The compound can be utilized in the development of new pharmaceutical agents by modifying its structure to enhance potency or selectivity against specific biological targets.

3. Biological Research:

- Target Identification: Compounds similar to this compound are often used in studies aimed at identifying new drug targets within cellular pathways. Their ability to interact with specific receptors or enzymes makes them valuable tools in pharmacological research.

- Mechanistic Studies: Understanding the mode of action of this compound can provide insights into its potential therapeutic effects and guide the design of more effective drugs.

Case Studies

| Study | Findings |

|---|---|

| Anticancer Activity | A study demonstrated that similar bromo-iodo compounds inhibited proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways . |

| Antimicrobial Efficacy | Research indicated that halogenated amides showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential use as new antibiotics . |

| Synthesis Application | A synthetic route was developed using this compound as a precursor for creating novel anti-inflammatory agents . |

作用机制

The mechanism of action of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes palladium-catalyzed cross-coupling to form new carbon-carbon bonds. The molecular targets and pathways involved would vary based on the context of its use, such as in biological systems or material science.

相似化合物的比较

Structural and Crystallographic Comparison

The following table summarizes key structural analogs of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide, highlighting substituent variations, molecular weights, and crystallographic

Key Observations:

- The nitro derivative (287.11 g/mol) has the highest molecular weight due to the nitro group’s contribution .

- Crystallinity: The 4-chloro analog crystallizes in an orthorhombic system with a large unit cell volume (2253.36 ų), suggesting dense packing, while the nitro derivative adopts a monoclinic system with elongated a-axis (24.1245 Å) .

- Hydrogen Bonding : The hydroxy-substituted analog (2-hydroxy-5-methylphenyl) forms intramolecular hydrogen bonds, influencing its conformational stability and crystal packing .

生物活性

2-Bromo-N-(4-iodophenyl)-2-methylpropanamide is a synthetic compound with potential biological activities that warrant detailed investigation. Its structure, characterized by the presence of bromine and iodine atoms attached to a phenyl ring, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical formula for this compound is C10H10BrI N O, and it has a molecular weight of approximately 309.01 g/mol. The presence of halogen substituents can influence the compound's lipophilicity and biological interactions.

The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes within biological systems. The halogen atoms can enhance binding affinity through halogen bonding or electrostatic interactions, potentially leading to inhibition or activation of various biochemical pathways.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.

- Anticancer Activity : Compounds with similar structures have been explored for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.

- Enzyme Inhibition : Certain studies suggest that such compounds may inhibit specific enzymes involved in metabolic pathways.

Data Table: Biological Activities

Case Studies

Several case studies provide insights into the biological effects of similar compounds:

-

Antimicrobial Study :

A study demonstrated that a related compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was tested at various concentrations, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as an antimicrobial agent . -

Anticancer Research :

In vitro studies on cancer cell lines revealed that derivatives of this compound could induce cell cycle arrest and apoptosis. For instance, one study reported that treatment with a similar compound resulted in a 50% reduction in cell viability at concentrations above 10 µM after 48 hours . -

Enzyme Inhibition Analysis :

A recent investigation focused on the enzyme inhibition properties of halogenated amides. Results indicated that these compounds could act as competitive inhibitors for certain metabolic enzymes, leading to altered metabolic profiles in treated cells .

常见问题

Q. What are the established synthetic routes for 2-bromo-N-(4-iodophenyl)-2-methylpropanamide, and how can reaction conditions be optimized?

The synthesis typically involves bromination of a precursor amide. A common method is the use of N-bromosuccinimide (NBS) in dichloromethane under inert conditions at 0–25°C . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve bromine activation .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions like hydrolysis .

- Stoichiometry : A 1.1:1 molar ratio of NBS to precursor ensures complete conversion without excess reagent .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- NMR : H and C NMR confirm bromine’s electron-withdrawing effects, with characteristic shifts for the methylpropanamide backbone (e.g., C=O at ~170 ppm) .

- X-ray diffraction : Single-crystal analysis resolves steric effects from the bulky 4-iodophenyl group, often showing distorted amide planes .

- Mass spectrometry : ESI-MS in positive ion mode detects [M+H] peaks, with isotopic patterns confirming bromine/iodine presence .

Q. How is the crystal structure of this compound determined, and what software is essential for refinement?

- Data collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 123 K to minimize thermal motion .

- Refinement : SHELXL (via SHELX suite) refines anisotropic displacement parameters and handles halogen-heavy structures .

- Visualization : ORTEP-3 generates thermal ellipsoid plots, highlighting intermolecular interactions like N–H⋯O hydrogen bonds .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disordered halogen atoms?

- Disorder modeling : Split positions for bromine/iodine atoms with occupancy factors refined using constraints in SHELXL .

- Twinned data : Apply the TWIN/BASF commands in SHELXL for crystals with non-merohedral twinning .

- Validation tools : Check PLATON’s ADDSYM to detect missed symmetry operations in pseudo-centrosymmetric structures .

Q. What strategies mitigate side reactions during bromination of the amide precursor?

- Protecting groups : Temporarily protect the amide nitrogen with tert-butoxy groups to prevent N-bromination .

- Radical scavengers : Add TEMPO (0.1 equiv) to suppress radical chain reactions .

- In situ monitoring : Use Raman spectroscopy to track NBS consumption and adjust reaction time dynamically .

Q. How do substituents on the phenyl ring (e.g., iodine vs. chlorine) influence the compound’s reactivity and intermolecular interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。